molecular formula C13H12ClN3S B12687777 9-Chloro-2,3-dihydro-1H-(1,4)diazepino(6,5-c)quinolin-6-yl methyl sulfide CAS No. 65482-47-5

9-Chloro-2,3-dihydro-1H-(1,4)diazepino(6,5-c)quinolin-6-yl methyl sulfide

Cat. No.: B12687777
CAS No.: 65482-47-5
M. Wt: 277.77 g/mol
InChI Key: YYESKUBJYNVBHN-UHFFFAOYSA-N
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Description

9-Chloro-2,3-dihydro-1H-(1,4)diazepino(6,5-c)quinolin-6-yl methyl sulfide is a chemical compound with the molecular formula C13H12ClN3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2,3-dihydro-1H-(1,4)diazepino(6,5-c)quinolin-6-yl methyl sulfide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Chloro-2,3-dihydro-1H-(1,4)diazepino(6,5-c)quinolin-6-yl methyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Chloro-2,3-dihydro-1H-(1,4)diazepino(6,5-c)quinolin-6-yl methyl sulfide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

65482-47-5

Molecular Formula

C13H12ClN3S

Molecular Weight

277.77 g/mol

IUPAC Name

9-chloro-6-methylsulfanyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinoline

InChI

InChI=1S/C13H12ClN3S/c1-18-13-10-7-15-4-5-16-12(10)9-3-2-8(14)6-11(9)17-13/h2-3,6-7,16H,4-5H2,1H3

InChI Key

YYESKUBJYNVBHN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC(=C2)Cl)C3=C1C=NCCN3

Origin of Product

United States

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